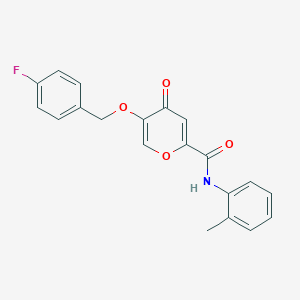
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide, also known as FOBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FOBP belongs to the class of pyran-2-carboxamide compounds, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is not fully understood, but it has been suggested that 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide interacts with specific proteins or enzymes in cells, leading to the activation of apoptotic pathways. 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has also been reported to inhibit the activity of certain enzymes such as MMP-9, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has been found to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide inhibits the growth of various cancer cell lines such as breast, lung, and colon cancer cells. 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has been reported to exhibit antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is a relatively new compound, and its potential applications in drug development are still being explored. One of the advantages of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is complex and requires several steps, which may limit its use in large-scale production. Furthermore, the mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide. One of the potential applications of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide and to identify its specific targets in cancer cells. In addition, the synthesis method of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide can be optimized to improve its yield and purity. Furthermore, the potential anti-inflammatory and antioxidant activities of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide can be further explored. Overall, the research on 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has the potential to lead to the development of new drugs for cancer and other diseases.
Synthesemethoden
The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide involves the reaction between 4-fluorobenzyl bromide and 2-pyrone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with o-toluidine to form the final product, 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide. The synthesis method of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has been optimized by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has been found to exhibit potential anti-cancer activity by inhibiting the growth of cancer cells. Several studies have reported that 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Furthermore, 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-13-4-2-3-5-16(13)22-20(24)18-10-17(23)19(12-26-18)25-11-14-6-8-15(21)9-7-14/h2-10,12H,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAWVCGLGATRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

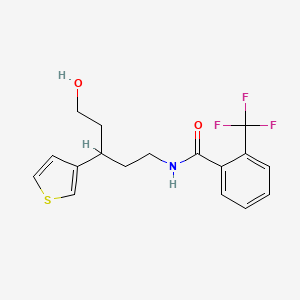
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)
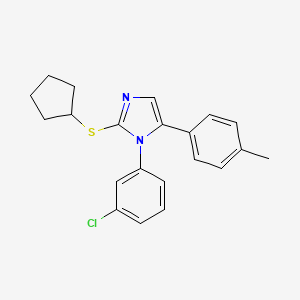
![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)
![N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2366260.png)
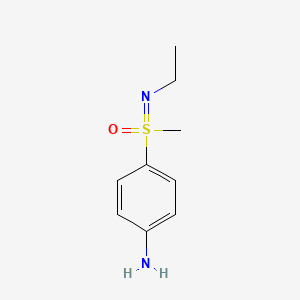
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2366262.png)

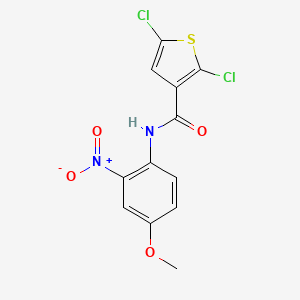
![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
